O-[(2,2-dichloro-3-{[(diphenylphosphorothioyl)oxy]methyl}cyclopropyl)methyl] diphenylphosphinothioate
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Description
O-[(2,2-dichloro-3-{[(diphenylphosphorothioyl)oxy]methyl}cyclopropyl)methyl] diphenylphosphinothioate is a useful research compound. Its molecular formula is C29H26Cl2O2P2S2 and its molecular weight is 603.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of GNF-Pf-4487 is the enzyme lysophospholipase 1 (LYPLA1), also known as acyl-protein thioesterase 1 (APT1) . LYPLA1 is a member of the lysophospholipase family involved in the regulation of lipid metabolism and cell signaling .
Mode of Action
GNF-Pf-4487 acts as a selective and reversible inhibitor of LYPLA1 . By inhibiting LYPLA1, GNF-Pf-4487 can potentially modulate lipid metabolism and cell signaling pathways regulated by this enzyme .
Biochemical Pathways
Therefore, it can be inferred that GNF-Pf-4487 may influence these pathways through its inhibitory action on LYPLA1 .
Result of Action
The molecular and cellular effects of GNF-Pf-4487 are likely related to its inhibitory action on LYPLA1 . By inhibiting LYPLA1, GNF-Pf-4487 may modulate lipid metabolism and cell signaling pathways, potentially leading to various cellular effects .
Properties
IUPAC Name |
[2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26Cl2O2P2S2/c30-29(31)27(21-32-34(36,23-13-5-1-6-14-23)24-15-7-2-8-16-24)28(29)22-33-35(37,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJLXWFNVCLUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)OCC3C(C3(Cl)Cl)COP(=S)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26Cl2O2P2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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